

Spectroscopic Profile of 1-(Furan-2-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Furan-2-yl)propan-2-amine** (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol). [1][2] Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this document presents a compilation of predicted data and established spectroscopic principles for analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-(Furan-2-yl)propan-2-amine** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1-(Furan-2-yl)propan-2-amine** are summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-(Furan-2-yl)propan-2-amine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-5 (Furan)	~7.3	Doublet of doublets (dd)	~1.8, 0.8	1H
H-3 (Furan)	~6.2	Doublet of doublets (dd)	~3.2, 0.8	1H
H-4 (Furan)	~6.0	Doublet of doublets (dd)	~3.2, 1.8	1H
H-2 (Methine)	~3.2 - 3.5	Multiplet (m)	-	1H
H-1 (Methylene)	~2.7 - 2.9	Multiplet (m)	-	2H
Amine (-NH ₂)	~1.5 - 2.5 (broad)	Singlet (s, broad)	-	2H
Methyl (-CH ₃)	~1.1 - 1.3	Doublet (d)	~6.5	3H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent, concentration, and temperature.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(Furan-2-yl)propan-2-amine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (Furan)	~155 - 158
C-5 (Furan)	~141 - 143
C-3 (Furan)	~110 - 112
C-4 (Furan)	~105 - 107
C-2 (Propyl)	~45 - 48
C-1 (Propyl)	~35 - 38
C-3 (Propyl)	~22 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **1-(Furan-2-yl)propan-2-amine** are detailed below.

Table 3: Characteristic IR Absorption Bands for **1-(Furan-2-yl)propan-2-amine**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Functional Group
N-H Stretch	3300 - 3400 (two bands)	Primary Amine
C-H Stretch (Furan)	3100 - 3150	Aromatic C-H
C-H Stretch (Aliphatic)	2850 - 2960	Aliphatic C-H
N-H Bend (Scissoring)	1580 - 1650	Primary Amine
C=C Stretch (Furan Ring)	1500 - 1600	Furan
C-N Stretch	1020 - 1250	Aliphatic Amine
C-O-C Stretch (Furan Ring)	1000 - 1300	Furan
N-H Wag	665 - 910	Primary Amine

Note: Primary amines typically show two N-H stretching bands, corresponding to asymmetric and symmetric stretching.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(Furan-2-yl)propan-2-amine**, the molecular ion peak (M⁺) would be observed at an m/z of 125.

Table 4: Predicted Mass Spectrometry Data for **1-(Furan-2-yl)propan-2-amine**

m/z	Proposed Fragment
125	$[\text{C}_7\text{H}_{11}\text{NO}]^+$ (Molecular Ion)
110	$[\text{M} - \text{CH}_3]^+$
81	$[\text{C}_5\text{H}_5\text{O}]^+$ (Furfuryl cation)
44	$[\text{C}_2\text{H}_6\text{N}]^+$

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(Furan-2-yl)propan-2-amine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[3]
- Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4] [7]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ^1H NMR.[4]

IR Spectroscopy

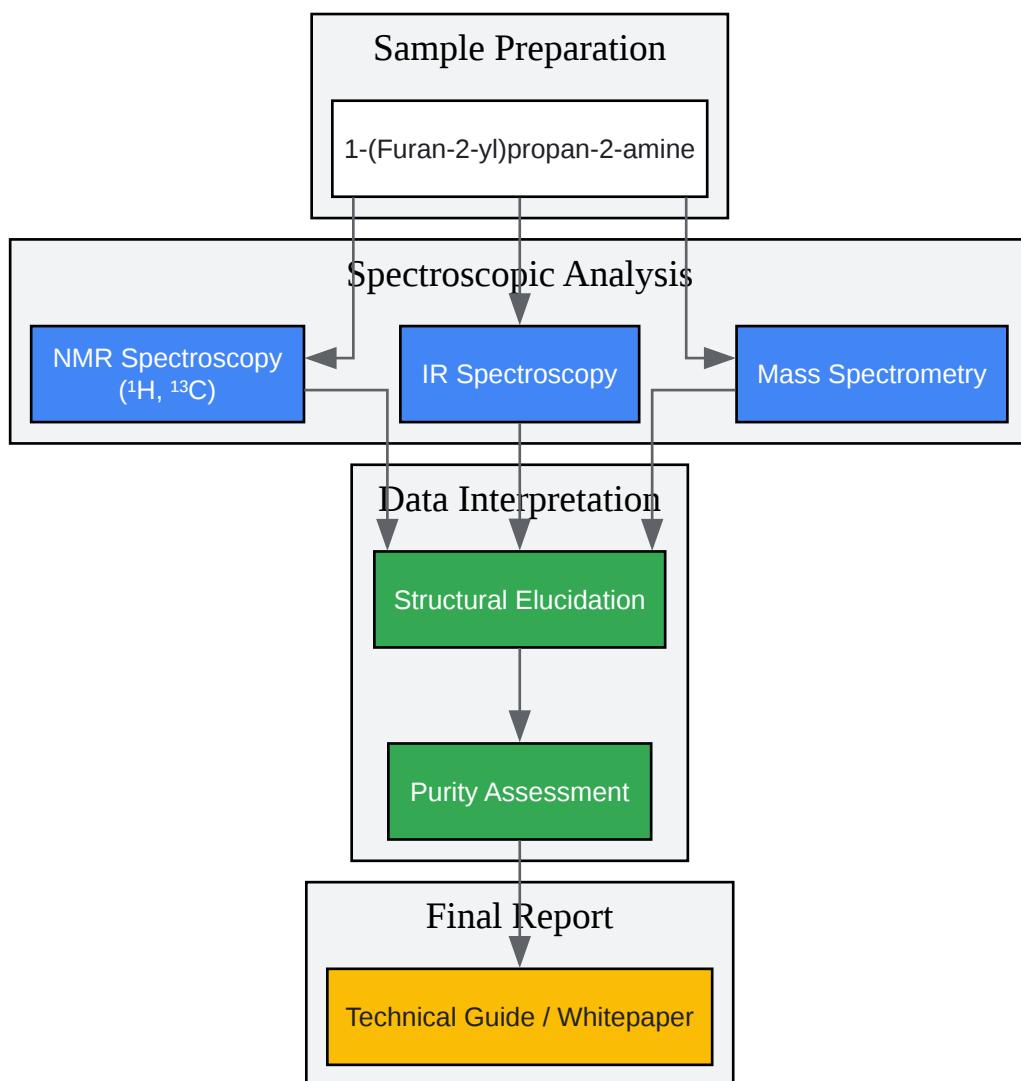
- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[4]
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]
- Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$.[4]

Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).[1][7]
- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments and the molecular ion.[4]
- Analysis: A full-scan mass spectrum is acquired to determine the mass-to-charge ratios of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-(Furan-2-yl)propan-2-amine**.



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Caption: General workflow for spectroscopic analysis.

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